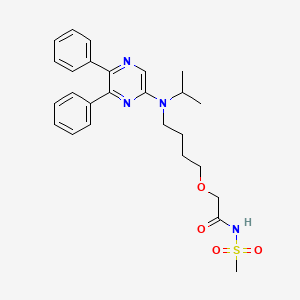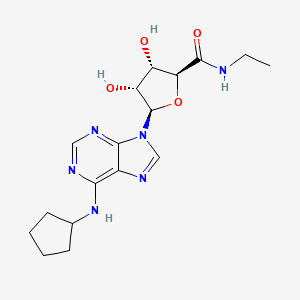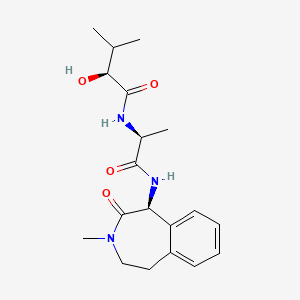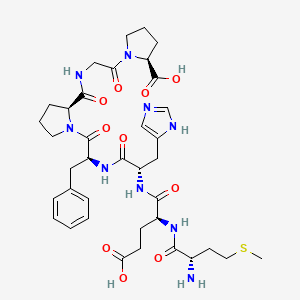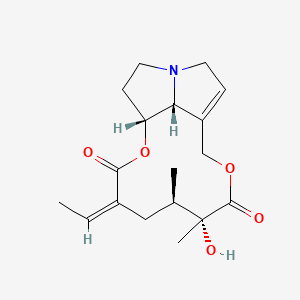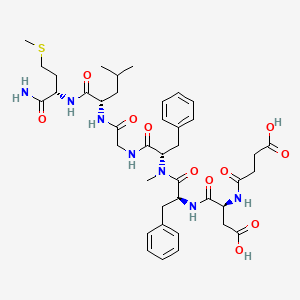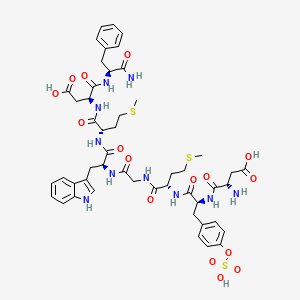
Sincalide
Overview
Description
Sincalide is a medication given by injection to assist in the diagnosis of gallbladder and pancreas disorders . It is identified as the 8-amino acid C-terminal segment of cholecystokinin and is also known as CCK-8 . Naturally occurring cholecystokinin is a gastrointestinal peptide hormone normally essential for stimulating protein and fat digestion in the body .
Molecular Structure Analysis
Sincalide is an 8-amino acid, cholecystopancreatic–gastrointestinal peptide hormone . It is identified as the 8-amino acid C-terminal segment of cholecystokinin .
Chemical Reactions Analysis
Sincalide is chemically stable at two common storage conditions—room temperature and refrigeration . This stability is important for its use in medical institutions .
Physical And Chemical Properties Analysis
Sincalide has a molecular formula of C49H62N10O16S3 and a molecular weight of 1143.27 g/mol . It is a solid substance and has a solubility of 30 mg/mL in water .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Nuclear Medicine .
Comprehensive and Detailed Summary of the Application
Sincalide (Kinevac) is widely used in conjunction with cholescintigraphy for a variety of clinical indications . Its hepatobiliary physiologic effect is to increase bile secretion, cause the gallbladder to contract, and relax the sphincter of Oddi, resulting in bile drainage into the duodenum .
Detailed Description of the Methods of Application or Experimental Procedures
Published data and consensus recommendations emphasize that sincalide, 0.02 μg/kg, should be infused over 60 minutes . Various illnesses and drugs may inhibit gallbladder contraction. Thus, these drugs should be withheld for 48 hours prior to the study .
Thorough Summary of the Results or Outcomes Obtained
Sincalide cholescintigraphy is most commonly used to diagnose or exclude chronic acalculous gallbladder disease . The study should preferably be performed as an outpatient .
Application in Gastroenterology: Stimulation of Gallbladder Contraction
Specific Scientific Field
This application falls under the field of Gastroenterology .
Comprehensive and Detailed Summary of the Application
Sincalide is used to stimulate gallbladder contraction, which can be assessed by contrast agent cholecystography or ultrasonography . It can also be used to obtain a sample of concentrated bile from the duodenum for analysis of cholesterol, bile salts, phospholipids, and crystals .
Detailed Description of the Methods of Application or Experimental Procedures
Sincalide is administered intravenously to stimulate gallbladder contraction .
Thorough Summary of the Results or Outcomes Obtained
The contraction of the gallbladder and the subsequent release of bile can be observed and analyzed for various diagnostic purposes .
Application in Gastroenterology: Stimulation of Pancreatic Secretion
Specific Scientific Field
This application also falls under the field of Gastroenterology .
Comprehensive and Detailed Summary of the Application
Sincalide is used to stimulate the secretion of the pancreas . This is especially useful when used in conjunction with secretin prior to obtaining a duodenal aspirate for analysis of enzyme activity, composition, and cytology .
Detailed Description of the Methods of Application or Experimental Procedures
Sincalide is administered intravenously to stimulate pancreatic secretion .
Thorough Summary of the Results or Outcomes Obtained
The stimulation of pancreatic secretion can be observed and analyzed for various diagnostic purposes .
Application in Gastroenterology: Acceleration of Barium Meal Transit
Specific Scientific Field
This application falls under the field of Gastroenterology .
Comprehensive and Detailed Summary of the Application
Sincalide is used to accelerate the transit of a barium meal through the small bowel . This decreases the time and extent of radiation associated with fluoroscopy and x-ray examination of the intestinal tract .
Detailed Description of the Methods of Application or Experimental Procedures
Sincalide is administered intravenously to accelerate the transit of a barium meal through the small bowel .
Thorough Summary of the Results or Outcomes Obtained
The acceleration of the transit of a barium meal can be observed and analyzed for various diagnostic purposes .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-YRVFCXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048617 | |
| Record name | Sincalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |
| Record name | Sincalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sincalide | |
CAS RN |
25126-32-3 | |
| Record name | Sincalide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sincalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sincalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sincalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINCALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



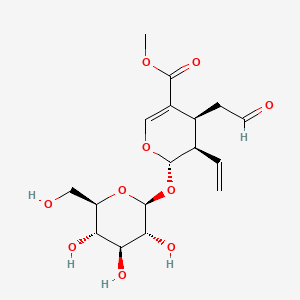
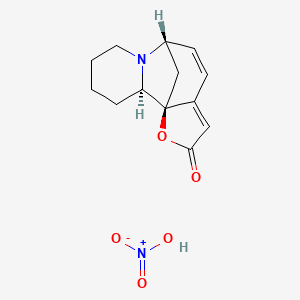

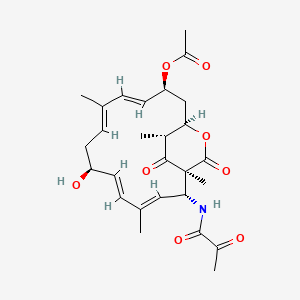
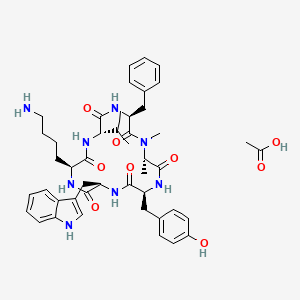
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
